AGI-5198 is a potent and selective small-molecule inhibitor of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. [] This enzyme is commonly found mutated in various cancers, including gliomas, chondrosarcomas, acute myeloid leukemia (AML), and intrahepatic cholangiocarcinomas. [, , , ] AGI-5198 specifically targets the mutated form of IDH1 (IDH1MUT), which harbors a gain-of-function mutation, most commonly at the R132 residue. This mutated enzyme produces the oncometabolite D-2-hydroxyglutarate (D-2HG) instead of its usual product, α-ketoglutarate (α-KG). [, , , , ] AGI-5198 effectively inhibits the production of D-2HG by binding to the mutated IDH1 enzyme and blocking its activity. [, , , , , , ] As such, AGI-5198 serves as a crucial tool in scientific research for investigating the role of IDH1 mutations and the oncometabolite D-2HG in cancer development, progression, and treatment response. [, , , , , , , , , , , ]
AGI-5198 specifically inhibits the mutated IDH1 enzyme by binding to its active site. [] This binding prevents the conversion of α-ketoglutarate to D-2-hydroxyglutarate, effectively reducing D-2HG levels in IDH1-mutated cancer cells. [, , , , ] By blocking D-2HG production, AGI-5198 interferes with the oncometabolite's ability to dysregulate cellular processes such as DNA and histone methylation, ultimately affecting gene expression and cellular differentiation. [, , , ]
CAS No.: 61389-70-6
CAS No.: 41383-84-0
CAS No.: 1344-96-3
CAS No.: 21105-15-7
CAS No.: 168974-05-8